Cas no 2096995-52-5 (1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-)

1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-, is a boron-containing heterocyclic compound with applications in organic synthesis and pharmaceutical research. Its structure features a dioxaborinane core substituted with a trimethyl group and a functionalized phenyl ring bearing a benzyloxy group and a trifluoromethyl moiety. This combination enhances stability and reactivity, making it useful as a boronate ester intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability, while the benzyloxy substituent allows for further functionalization. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its well-defined structure ensures consistent performance in synthetic applications.
1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- structure
2096995-52-5 structure
Product name:1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
CAS No:2096995-52-5
MF:C20H22BF3O3
Molecular Weight:378.193096637726
MDL:MFCD09909210
CID:5212942

1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
    • MDL: MFCD09909210
    • インチ: 1S/C20H22BF3O3/c1-14-12-19(2,3)27-21(26-14)16-9-10-18(17(11-16)20(22,23)24)25-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
    • InChIKey: SGAGEEIYQHBNKD-UHFFFAOYSA-N
    • SMILES: O1C(C)CC(C)(C)OB1C1=CC=C(OCC2=CC=CC=C2)C(C(F)(F)F)=C1

1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB262639-1 g
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
2096995-52-5
1g
€496.00 2023-03-11
abcr
AB262639-1g
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane; .
2096995-52-5
1g
€496.00 2023-09-10

1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- 関連文献

1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-に関する追加情報

Introduction to 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl] and Its Applications in Modern Chemical Research

The compound with the CAS number 2096995-52-5, known as 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl], represents a significant advancement in the field of organoboron chemistry. This specialized boron-containing heterocycle has garnered considerable attention due to its unique structural features and versatile reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research.

1,3,2-Dioxaborinane is a class of boron-containing compounds characterized by a three-membered oxygen-boron-oxygen ring. The presence of bulky alkyl groups and aryl substituents in this compound enhances its stability and reactivity under various conditions. Specifically, the 4,4,6-trimethyl substitution pattern provides steric hindrance that can be leveraged in controlling reaction pathways and selectivity. The [4-(phenylmethoxy)-3-(trifluoromethyl)phenyl] moiety introduces additional functional groups that contribute to the compound's ability to participate in cross-coupling reactions, which are pivotal in modern drug synthesis.

In recent years, boron-containing compounds have been extensively studied for their potential applications in medicinal chemistry. The unique electronic properties of boron atoms allow for the development of molecules with enhanced binding affinities and selectivity towards biological targets. For instance, the 1,3,2-Dioxaborinane core has been utilized in the synthesis of novel ligands for metal-organic frameworks (MOFs) and catalysts. These materials are of great interest due to their applications in gas storage, separation technologies, and catalytic processes.

The phenylmethoxy and trifluoromethyl substituents in the compound play crucial roles in modulating its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution across the molecule, affecting its reactivity in various transformations. On the other hand, the phenylmethoxy group can serve as a handle for further functionalization through nucleophilic substitution or metal-catalyzed coupling reactions. This dual functionality makes the compound a versatile intermediate in synthetic protocols.

One of the most notable applications of this compound is in the field of pharmaceutical synthesis. Boron-containing drugs have shown remarkable efficacy in treating various diseases, including cancer and inflammatory disorders. The ability to incorporate boron into drug molecules allows for precise targeting of disease-causing pathways while minimizing side effects. For example, compounds derived from 1,3,2-Dioxaborinane have been explored as potential inhibitors of kinases and other enzymes involved in tumor growth. The CAS number 2096995-52-5 serves as a key identifier for researchers studying these derivatives.

Recent advancements in synthetic methodologies have further expanded the utility of this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have enabled the construction of complex molecular architectures from simpler precursors. The presence of boronic acid functionalities derived from the dioxaborinane core allows for these reactions to proceed efficiently under mild conditions. This has opened up new avenues for drug discovery and material science applications.

The 4-(phenylmethoxy)-3-(trifluoromethyl)phenyl group also contributes to the compound's stability under various reaction conditions. This feature is particularly important when dealing with sensitive biological targets or when high yields are required for industrial applications. Additionally, the trimethyl substitution pattern enhances solubility and bioavailability, making it easier to study these compounds in vitro and in vivo.

In conclusion,1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl] (CAS number 2096995-52-5) is a multifaceted compound with significant potential in chemical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing complex molecules with applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new ways to utilize this compound,1% (CAS number 2096995-52-5) will undoubtedly play a crucial role in shaping the future of organoboron chemistry.

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